molecular formula C20H22N2O3 B12995245 2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile

Cat. No.: B12995245
M. Wt: 338.4 g/mol
InChI Key: XXTRSOZFOKGRDX-UHFFFAOYSA-N
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Description

2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound with a molecular formula of C23H24N2O3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 2-butoxybenzaldehyde with malononitrile and cyclohexanone in the presence of ammonium acetate as a catalyst. The reaction is carried out under reflux conditions in ethanol, leading to the formation of the desired chromene derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated chromenes.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

2-amino-4-(2-butoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile has several applications in scientific research:

Properties

Molecular Formula

C20H22N2O3

Molecular Weight

338.4 g/mol

IUPAC Name

2-amino-4-(2-butoxyphenyl)-5-oxo-4,6,7,8-tetrahydrochromene-3-carbonitrile

InChI

InChI=1S/C20H22N2O3/c1-2-3-11-24-16-9-5-4-7-13(16)18-14(12-21)20(22)25-17-10-6-8-15(23)19(17)18/h4-5,7,9,18H,2-3,6,8,10-11,22H2,1H3

InChI Key

XXTRSOZFOKGRDX-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C2C(=C(OC3=C2C(=O)CCC3)N)C#N

Origin of Product

United States

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